molecular formula C18H17NO4S B8547447 Des[5-(2-dimethylamino)ethyl] Diltiazem

Des[5-(2-dimethylamino)ethyl] Diltiazem

Cat. No.: B8547447
M. Wt: 343.4 g/mol
InChI Key: WKLRIRQZTCFCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des[5-(2-dimethylamino)ethyl] Diltiazem (CAS: 87447-47-0) is a synthetic derivative and impurity of the calcium channel blocker diltiazem. Chemically, it is defined as a structural analog lacking the 5-(2-dimethylamino)ethyl side chain, which is critical for diltiazem’s calcium antagonistic activity . Its molecular formula is C₁₈H₁₇NO₄S (MW: 343.40), and it is recognized in pharmacopeial standards as Diltiazem Hydrochloride Impurity B . This compound is primarily used as a reference material in pharmaceutical quality control to monitor impurities during diltiazem synthesis and formulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des[5-(2-dimethylamino)ethyl] Diltiazem typically involves multi-step reactions. One common method involves the reaction of thiomaleic anhydride with triphenylphosphine to form a key intermediate, which then undergoes further reactions with aldehydes and other reagents to yield the final product . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Des[5-(2-dimethylamino)ethyl] Diltiazem can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazepine ring to a more saturated form.

    Substitution: The acetoxy and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Des[5-(2-dimethylamino)ethyl] Diltiazem has several scientific research applications:

Mechanism of Action

The mechanism of action of Des[5-(2-dimethylamino)ethyl] Diltiazem involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Diltiazem

The benzothiazepine core of diltiazem allows for structural modifications that alter pharmacological activity and metabolic stability. Key analogs and impurities include:

Compound Name Structural Modification CAS Number Pharmacopeial Status
Diltiazem Full structure with acetoxy and 5-(2-dimethylamino)ethyl groups 33286-22-5 Active Pharmaceutical Ingredient
Des[5-(2-dimethylamino)ethyl] Diltiazem Lacks 5-(2-dimethylamino)ethyl group 87447-47-0 EP Impurity B
Des[3-Acetyl-5-(2-dimethylamino)ethyl] Diltiazem Lacks acetyl group at position 3 42399-49-5 EP Impurity E
TA-3090 Chlorinated derivative with enhanced affinity 114873-20-4 Experimental benzothiazepine
Desacetyl Diltiazem Lacks acetyl group, retains dimethylaminoethyl 112259-40-2 Metabolite/Impurity

Pharmacological Activity

  • Diltiazem : Inhibits L-type calcium channels (Kd = 38 nM) , reducing vascular resistance and blood pressure .
  • TA-3090 : Exhibits 6-fold higher binding affinity (Kd = 8.8 nM) compared to diltiazem and voltage-dependent inhibition in vascular smooth muscle .
  • This compound: Lacks the dimethylaminoethyl group, which is crucial for calcium channel binding . Consequently, it shows negligible calcium antagonistic activity and is pharmacologically inactive .

Pharmacokinetic and Metabolic Profiles

Parameter Diltiazem This compound Desacetyl Diltiazem
Bioavailability ~40% (oral) Not applicable (impurity) Active metabolite
Half-life 3–4.5 hours N/A ~7 hours
Recovery in Plasma >98% Quantified as impurity (98–102%) 85–95%

Impurity Specifications

This compound is monitored during diltiazem production to ensure compliance with regulatory limits (typically ≤0.15% per ICH guidelines). Analytical methods include:

  • HPLC : Linearity range 50–150 µg/mL (r² ≥0.995) .
  • Recovery : 98–102% in spiked samples .

Key Research Findings

Role of the 5-(2-Dimethylamino)ethyl Group: Removal of this group abolishes calcium channel binding, as confirmed by structure-activity relationship (SAR) studies . The dimethylaminoethyl moiety interacts with hydrophobic regions of the channel, stabilizing the benzothiazepine core .

TA-3090 vs. Diltiazem :
TA-3090’s chlorinated structure enhances potency, inhibiting K⁺-induced contractions in rabbit mesenteric arteries at IC₅₀ = 0.1 µM (vs. 1 µM for diltiazem) .

Analytical Significance: this compound serves as a critical marker for detecting synthetic deviations, ensuring batch consistency .

Q & A

Basic Research Questions

Q. How can the structural identity of Des[5-(2-dimethylamino)ethyl] Diltiazem be confirmed experimentally?

Methodological Answer: To confirm structural identity, use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^13C NMR spectra to verify the benzothiazepine core, dimethylaminoethyl side chain, and methoxyphenyl substituents .
  • High-Performance Liquid Chromatography (HPLC): Compare retention times with certified reference standards (e.g., USP or EP reference materials) .
  • Mass Spectrometry (MS): Confirm molecular weight (343.4 g/mol) via high-resolution MS (HRMS) or LC-MS, ensuring alignment with the molecular formula C18H17NO4S\text{C}_{18}\text{H}_{17}\text{NO}_4\text{S} .

Q. What synthetic pathways are recommended for producing this compound?

Methodological Answer: Key steps include:

  • Starting Material Selection: Use diltiazem hydrochloride as a precursor, removing the acetyl group via controlled hydrolysis .
  • Purification: Employ column chromatography (silica gel, methanol/dichloromethane gradient) to isolate the desacetyl derivative. Confirm purity (>98%) via HPLC .
  • Yield Optimization: Adjust reaction temperature (40–60°C) and pH (neutral to slightly basic) to minimize side products like lactam derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?

Methodological Answer: Discrepancies in metabolism studies (e.g., hepatic vs. renal clearance) can be addressed by:

  • Isotopic Labeling: Use 14C^{14}\text{C}-labeled analogs to trace metabolic intermediates in in vitro hepatocyte and microsomal assays .
  • Advanced Analytics: Apply LC-MS/MS with collision-induced dissociation (CID) to distinguish between oxidative metabolites (e.g., N-oxide derivatives) and hydrolyzed products .
  • Species-Specific Models: Compare metabolism in human-derived cell lines (e.g., HepG2) versus rodent models to identify interspecies variability .

Q. What strategies are effective for impurity profiling of this compound in pharmaceutical formulations?

Methodological Answer: Impurity profiling requires:

  • Forced Degradation Studies: Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions to generate degradants (e.g., lactam or deaminated derivatives) .
  • Stability-Indicating HPLC: Use a C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) to resolve impurities like Diltiazem Impurity F (EP Reference Standard Y0001439) .
  • Quantitative Thresholds: Adopt ICH Q3A guidelines, setting limits for identified impurities (<0.15%) and unspecified impurities (<0.10%) .

Q. How should researchers design stability studies for this compound under accelerated conditions?

Methodological Answer: Stability protocols should include:

  • Accelerated Testing: Store samples at 40°C/75% relative humidity (RH) for 6 months, with periodic sampling (0, 1, 3, 6 months) .
  • Analytical Validation: Validate HPLC methods for specificity (no co-elution with degradants), linearity (R2>0.999R^2 > 0.999), and accuracy (98–102% recovery) .
  • Degradation Kinetics: Apply Arrhenius equations to predict shelf-life at 25°C based on activation energy (EaE_a) derived from accelerated data .

Q. What experimental approaches are suitable for studying the calcium channel modulation mechanism of this compound?

Methodological Answer: Mechanistic studies involve:

  • Electrophysiology: Use patch-clamp techniques on isolated cardiomyocytes to measure L-type calcium current (ICaLI_{Ca-L}) inhibition .
  • Molecular Docking: Model interactions between the benzothiazepine core and Cav1.2 channel α1-subunit using software like AutoDock Vina .
  • Competitive Binding Assays: Compare binding affinity with 3^3H-nitrendipine in cardiac membrane preparations to confirm non-dihydropyridine specificity .

Q. Methodological Considerations

  • Reference Standards: Use certified materials (e.g., EP Impurity B, CAS 87447-47-0) for quantitative comparisons .
  • Data Reproducibility: Replicate experiments across independent labs to address variability in synthetic yields or analytical results .

Properties

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl] acetate

InChI

InChI=1S/C18H17NO4S/c1-11(20)23-16-17(12-7-9-13(22-2)10-8-12)24-15-6-4-3-5-14(15)19-18(16)21/h3-10,16-17H,1-2H3,(H,19,21)

InChI Key

WKLRIRQZTCFCSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-(1). 2-(4'-Methoxyphenyl)-3-acetoxy-5-acetyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one [Compound (VII)] (1.93 g) and diethylamine (0.44 g) are added to chloroform (20 ml), and the mixture is stirred at room temperature for one hour. After distilling off chloroform, water is added to the residue, and the precipitated crystals are separated by filtration, washed with water and dried to give the title compound (II) (1.63 g, 94.8%), m.p. 198°-200° C.
Name
2-(4'-Methoxyphenyl)-3-acetoxy-5-acetyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Compound ( VII )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
94.8%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.